7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
Preparation Methods
The synthesis of 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine typically involves the reaction of triazolopyridine with tributyltin chloride under specific conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, dimethyl sulfoxide, or dimethylformamide . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the product .
Chemical Reactions Analysis
7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The stannyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis due to its unique reactivity.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The stannyl group plays a crucial role in its reactivity and interactions with other molecules . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
7-Trimethylstannyl[1,2,4]triazolo[1,5-a]pyridine: This compound has a trimethylstannyl group instead of a tributylstannyl group, which affects its reactivity and applications.
7-Triphenylstannyl[1,2,4]triazolo[1,5-a]pyridine:
The uniqueness of this compound lies in its specific stannyl group, which imparts distinct reactivity and versatility in various applications .
Properties
IUPAC Name |
tributyl([1,2,4]triazolo[1,5-a]pyridin-7-yl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N3.3C4H9.Sn/c1-2-4-9-6(3-1)7-5-8-9;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEBMQYGRFFXTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC2=NC=NN2C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3Sn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676714 |
Source
|
Record name | 7-(Tributylstannyl)[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245816-22-1 |
Source
|
Record name | 7-(Tributylstannyl)[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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